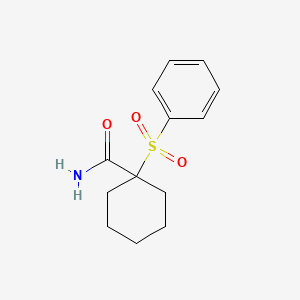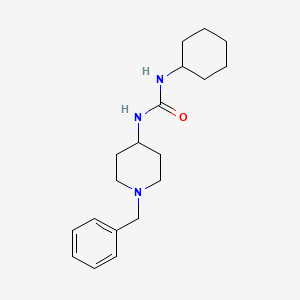
1-(phenylsulfonyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenylsulfonyl)cyclohexanecarboxamide, also known as PSC, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. PSC belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. However, PSC has shown to have additional properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(phenylsulfonyl)cyclohexanecarboxamide varies depending on the disease being studied. In cancer cells, this compound inhibits the activity of Hsp90, leading to the degradation of client proteins and apoptosis. In pancreatic beta cells, this compound activates KATP channels, leading to depolarization of the cell membrane and insulin secretion. In the brain, this compound reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting the activity of Hsp90. In pancreatic beta cells, this compound stimulates insulin secretion by activating KATP channels. In the brain, this compound reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(phenylsulfonyl)cyclohexanecarboxamide in lab experiments is its specificity for Hsp90 inhibition. This compound has been shown to selectively inhibit the activity of Hsp90 without affecting other chaperone proteins. This specificity allows for more targeted and effective cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer and study in vivo.
Orientations Futures
There are many potential future directions for 1-(phenylsulfonyl)cyclohexanecarboxamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, this compound could be studied in the context of other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Finally, this compound could be investigated for its potential use in other areas of medicine, such as cardiovascular disease or autoimmune disorders.
Méthodes De Synthèse
The synthesis of 1-(phenylsulfonyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
1-(phenylsulfonyl)cyclohexanecarboxamide has been studied extensively for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is overexpressed in many cancer cells and is essential for their survival. Inhibition of Hsp90 by this compound leads to the degradation of client proteins, resulting in cell death.
In diabetes research, this compound has been shown to stimulate insulin secretion from pancreatic beta cells. This effect is mediated by the activation of the ATP-sensitive potassium (KATP) channels in beta cells. Activation of KATP channels leads to depolarization of the cell membrane, which triggers insulin secretion.
In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBUBKNIMKILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)

![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)


![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide hydrochloride](/img/structure/B5684950.png)
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5684979.png)

